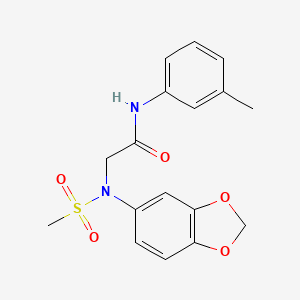
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MDMA, is a synthetic drug that has been widely used in scientific research for its psychoactive effects. MDMA belongs to the amphetamine class of drugs and is structurally similar to both amphetamine and methamphetamine. MDMA is a potent serotonin releaser and has been shown to produce feelings of empathy, social bonding, and emotional openness in humans.
作用機序
MDMA works by increasing the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. MDMA binds to serotonin transporters, which are responsible for reuptake of serotonin from the synapse. By binding to these transporters, MDMA prevents the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical and Physiological Effects
MDMA produces a range of biochemical and physiological effects in humans. MDMA has been shown to increase heart rate, blood pressure, and body temperature. MDMA also increases the release of dopamine and norepinephrine, two neurotransmitters that play a role in regulating mood and arousal. MDMA has also been shown to produce changes in brain activity, including increased activity in the prefrontal cortex, a brain region involved in decision-making and social behavior.
実験室実験の利点と制限
MDMA has several advantages for use in scientific research. MDMA produces a range of effects that are relevant to the study of social behavior and emotional processing. MDMA is also relatively safe when used in controlled settings, although there are risks associated with its use, including cardiovascular and neurological effects. One limitation of MDMA is that it is a controlled substance and is subject to strict regulations. This can make it difficult to obtain and use in scientific research.
将来の方向性
There are several directions for future research on MDMA. One area of research is the development of new drugs that target the serotonin system, with the aim of producing therapeutic effects similar to those of MDMA. Another area of research is the study of the long-term effects of MDMA use, particularly in individuals who use the drug recreationally. Finally, there is a need for further research on the mechanisms underlying the effects of MDMA, including the role of serotonin and other neurotransmitters in producing these effects.
科学的研究の応用
MDMA has been used extensively in scientific research to study the effects of serotonin on the brain and behavior. MDMA has been shown to produce a range of effects, including increased empathy, social bonding, and emotional openness. MDMA has also been shown to produce changes in brain activity, including increased activity in the amygdala, a brain region involved in emotional processing.
特性
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-4-3-5-13(8-12)18-17(20)10-19(25(2,21)22)14-6-7-15-16(9-14)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNKHIPBJPDHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-1,3-benzodioxol-5-yl-N-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-benzyl-N~1~-(2-furylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3507838.png)
![N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B3507844.png)
![3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B3507858.png)
![3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3507871.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3507884.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B3507886.png)
![5-bromo-2-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3507890.png)
![N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea](/img/structure/B3507898.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-methylbenzyl)-2H-tetrazole](/img/structure/B3507900.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3507907.png)
![2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3507914.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-ethylglycinamide](/img/structure/B3507925.png)
![4-(1-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B3507933.png)
![2-[(2-chloro-6-fluorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3507948.png)